molecular formula C14H18N2O3S B257666 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B257666
M. Wt: 294.37 g/mol
InChI Key: XTUHXHZPJNGRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole, also known as MDL-27695, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole sulfonamides, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been investigated for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cancer cell proliferation and survival. Specifically, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer cell growth and survival. In addition, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its antitumor activity. In addition, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Furthermore, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to reduce inflammation and pain in animal models of inflammatory disorders, suggesting that it may have therapeutic potential in these conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is its potent antitumor activity against a wide range of cancer cell lines. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. However, one of the limitations of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is not fully understood, which may limit its clinical development.

Future Directions

There are several future directions for the research on 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, more research is needed to fully understand the mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole and to identify potential biomarkers for patient selection. Finally, the development of more soluble formulations of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole may improve its clinical feasibility.

Synthesis Methods

The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with water to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

Product Name

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C14H18N2O3S/c1-9-7-14(10(2)6-13(9)19-5)20(17,18)16-12(4)8-11(3)15-16/h6-8H,1-5H3

InChI Key

XTUHXHZPJNGRLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=CC(=N2)C)C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=CC(=N2)C)C)C)OC

Origin of Product

United States

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